Cas no 34959-81-4 (Ethyl 3-Chloro-2,4-dioxopentanoate)

Ethyl 3-Chloro-2,4-dioxopentanoate 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,3-chloro-2,4-dioxo-, ethyl ester
- ethyl 3-chloro-2,4-dioxopentanoate
- 3-Chlor-2,4-dioxo-valeriansaeure-aethylester
- 3-chloro-2,4-dioxo-pentanoic acid ethyl ester
- 3-chloro-2,4-dioxo-valeric acid ethyl ester
- AC1MHKYP
- Aethyl-3-chlor-2,4-dioxopentanoat
- AG-F-20093
- AK-99884
- AM80996
- ANW-54751
- CTK4H3352
- ethyl 3-chloro-2,4-dioxovalerate
- SBB091502
- AKOS006273335
- SY139482
- DTXSID30388308
- ETHYL3-CHLORO-2,4-DIOXOPENTANOATE
- Pentanoic acid, 3-chloro-2,4-dioxo-, ethyl ester
- EN300-111859
- 34959-81-4
- CS-0451484
- 3-Chloro-2,4-dioxo-pentanoic ethyl ester
- FT-0686169
- SCHEMBL4330611
- KJXBRTITCZOHRP-UHFFFAOYSA-N
- MFCD00173820
- Ethyl 3-Chloro-2,4-dioxopentanoate
-
- MDL: MFCD00173820
- インチ: InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3
- InChIKey: KJXBRTITCZOHRP-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(=O)C(C(=O)C)Cl
計算された属性
- 精确分子量: 192.0189365g/mol
- 同位素质量: 192.0189365g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 5
- Surface Charge: 0
- トポロジー分子極性表面積: 60.4Ų
- XLogP3: 0.9
じっけんとくせい
- 密度みつど: 1.254±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 225.6±25.0 ºC (760 Torr),
- フラッシュポイント: 89.2±22.2 ºC,
- Solubility: 溶出度(50 g/l)(25ºC)、
Ethyl 3-Chloro-2,4-dioxopentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR346085-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 1g |
£79.00 | 2025-02-19 | ||
Apollo Scientific | OR346085-5g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 5g |
£334.00 | 2025-02-19 | ||
Fluorochem | 218868-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 85% | 1g |
£68.00 | 2022-03-01 | |
Fluorochem | 218868-10g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 85% | 10g |
£525.00 | 2022-03-01 | |
Fluorochem | 218868-5g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 85% | 5g |
£285.00 | 2022-03-01 | |
Enamine | EN300-111859-1g |
ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 95% | 1g |
$78.0 | 2023-10-27 | |
abcr | AB303110-10g |
Ethyl 3-chloro-2,4-dioxopentanoate; . |
34959-81-4 | 10g |
€761.60 | 2024-04-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522151-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 98% | 1g |
¥882.00 | 2024-05-17 | |
A2B Chem LLC | AF68347-10g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | Tech | 10g |
$873.00 | 2024-04-20 | |
Ambeed | A962427-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 95+% | 1g |
$64.0 | 2024-04-19 |
Ethyl 3-Chloro-2,4-dioxopentanoate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Ethyl 3-Chloro-2,4-dioxopentanoateに関する追加情報
Ethyl 3-Chloro-2,4-dioxopentanoate: A Comprehensive Overview
Ethyl 3-Chloro-2,4-dioxopentanoate (CAS No. 34959-81-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and pharmacology. This compound, with its unique structure and functional groups, plays a pivotal role in various chemical reactions and applications. In this article, we delve into the properties, synthesis methods, applications, and recent advancements related to Ethyl 3-Chloro-2,4-dioxopentanoate.
The molecular structure of Ethyl 3-Chloro-2,4-dioxopentanoate consists of a pentanoate backbone with a chlorine atom at the third position and two ketone groups at the second and fourth positions. This arrangement imparts the compound with reactivity that makes it suitable for a wide range of chemical transformations. The presence of multiple functional groups allows for selective reactions, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Ethyl 3-Chloro-2,4-dioxopentanoate in the synthesis of bioactive molecules. Researchers have utilized this compound as a key intermediate in the development of novel pharmaceutical agents. For instance, its ability to undergo nucleophilic attacks has been exploited in the construction of complex ring systems, which are essential components of many drug molecules.
In addition to its role in drug discovery, Ethyl 3-Chloro-2,4-dioxopentanoate has found applications in agrochemicals and materials science. Its reactivity with various nucleophiles has made it a valuable precursor in the synthesis of pesticides and herbicides. Furthermore, recent advancements in polymer chemistry have explored the use of this compound as a building block for creating functional polymers with tailored properties.
The synthesis of Ethyl 3-Chloro-2,4-dioxopentanoate involves a multi-step process that typically begins with the chlorination of an appropriate precursor. The exact methodology depends on the desired purity and scale of production. Recent innovations in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an environmental standpoint, understanding the degradation pathways of Ethyl 3-Chloro-2,4-dioxopentanoate is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo hydrolysis or biodegradation, reducing its persistence in the environment. These findings are particularly relevant for industries relying on this compound to ensure sustainable practices.
In conclusion, Ethyl 3-Chloro-2,4-dioxopentanoate (CAS No. 34959-81-4) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical properties continue to drive innovation in organic synthesis and material development. As research progresses, new applications and improved synthetic methods are expected to further enhance its utility in both academic and industrial settings.
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